molecular formula C13H23NO4 B7900511 Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B7900511
M. Wt: 257.33 g/mol
InChI Key: ISFYLIKYQATEJR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the empirical formula C10H19NO4 . It is a solid substance and is also known as tert-Butyl (2-ethoxy-2-oxoethyl)glycinate .


Synthesis Analysis

This compound can be synthesized as a derivative of N-Boc piperazine . The synthesis process involves the creation of an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate . The synthesized compounds are characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 217.26 . The SMILES string representation of this compound is O=C(OC©©C)CNCC(OCC)=O .

Scientific Research Applications

  • Modulation of Genotoxicity : N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives have been used to modulate the genotoxicity of ethoxyquin in human lymphocytes, demonstrating the role of free radicals in DNA damage and the potential for modulation by cellular repair systems (Skolimowski et al., 2010).

  • Crystal Structure Analysis : Research on the synthesis and crystal structure of similar compounds, such as Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, has provided insights into their molecular configurations, contributing to the understanding of their chemical properties (Naveen et al., 2007).

  • Antibacterial and Antifungal Activities : Derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been synthesized and characterized, with studies showing their moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).

  • Synthesis of Chiral Compounds : The compound has been utilized in the asymmetric synthesis of chiral pyrrolidines, a key process in creating various pharmacologically active substances (Chung et al., 2005).

  • Preparation of Polyfluoroalkylated Compounds : Its use in the preparation of polyfluoroalkylated compounds like (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate highlights its versatility in synthesizing complex chemical structures (Funabiki et al., 2008).

  • Prodigiosin Precursors : Its derivatives have been explored as precursors for prodigiosin, an important compound with potential pharmacological applications (Wasserman et al., 2004).

  • Anti-Inflammatory Activities : Certain derivatives, like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have shown promising anti-inflammatory and analgesic activities, with some demonstrating reduced ulcerogenic effects compared to standard drugs (Ikuta et al., 1987).

  • Dipeptidyl Peptidase-4 Inhibition : Its derivatives have been used in the synthesis of novel dipeptidyl peptidase-4 inhibitors, showcasing its potential in developing new therapeutic agents (Sasaki et al., 2020).

  • Study of Weak Intermolecular Interactions : Research on substituted oxopyrrolidine analogues has provided insights into weak intermolecular interactions, contributing to the understanding of molecular conformations and assemblies (Samipillai et al., 2016).

properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-10-7-6-8-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFYLIKYQATEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471424
Record name tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118758-56-8
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118758-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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